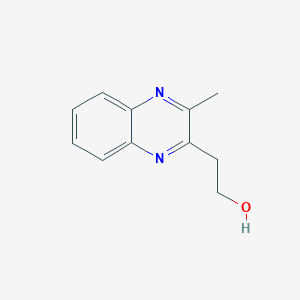
2-Quinoxalineethanol, 3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Quinoxalineethanol, 3-methyl- is a chemical compound belonging to the quinoxaline family, which consists of fused benzene and pyrazine rings. This compound is characterized by the presence of an ethanol group (-OH) attached to the second carbon of the quinoxaline ring and a methyl group (-CH3) attached to the third carbon.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the condensation of 1,2-diaminobenzene with ethyl acetoacetate in the presence of a strong acid catalyst.
Industrial Production Methods: On an industrial scale, the compound is typically produced via a multi-step synthesis starting from simpler precursors such as aniline and glyoxal. The process involves cyclization, oxidation, and reduction steps to achieve the desired structure.
Types of Reactions:
Oxidation: 2-Quinoxalineethanol, 3-methyl- can undergo oxidation to form quinoxaline-2-carboxylic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivative.
Substitution: Electrophilic substitution reactions can occur at the quinoxaline ring, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenation with bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Quinoxaline-2-carboxylic acid from oxidation.
2-Quinoxalineamine derivatives from reduction.
Halogenated quinoxaline derivatives from substitution reactions.
Scientific Research Applications
2-Quinoxalineethanol, 3-methyl- has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Quinoxalineethanol, 3-methyl- exerts its effects involves interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
Quinoxaline
2-Quinoxalineamine
Quinoxaline-2-carboxylic acid
Uniqueness: 2-Quinoxalineethanol, 3-methyl- is unique due to its specific structural features, such as the presence of both an ethanol and a methyl group, which influence its reactivity and biological activity.
Properties
CAS No. |
86204-50-4 |
|---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-(3-methylquinoxalin-2-yl)ethanol |
InChI |
InChI=1S/C11H12N2O/c1-8-9(6-7-14)13-11-5-3-2-4-10(11)12-8/h2-5,14H,6-7H2,1H3 |
InChI Key |
OZDSZMFRFNOLPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


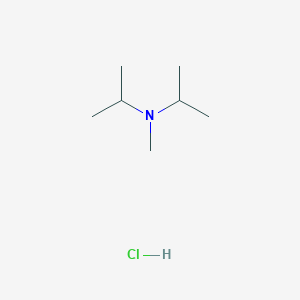
![methyl 2-(3-cyanobenzamido)-3-(3-methoxypropyl)-3H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B15348251.png)
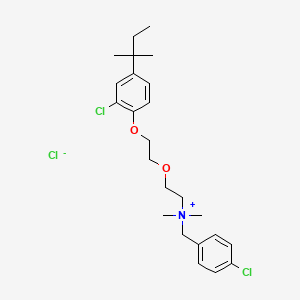
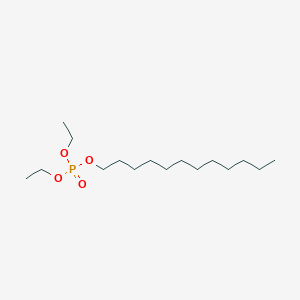
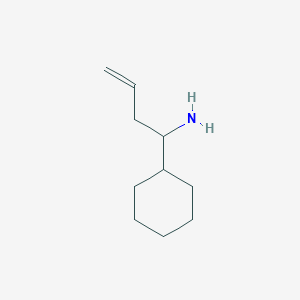
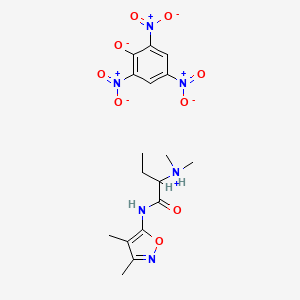


![N-(3-Phenyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-ylidene)aniline](/img/structure/B15348290.png)
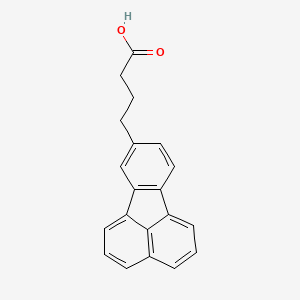
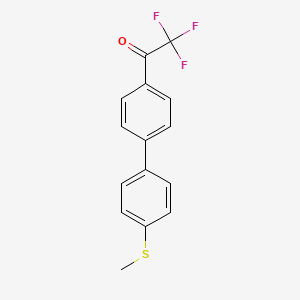
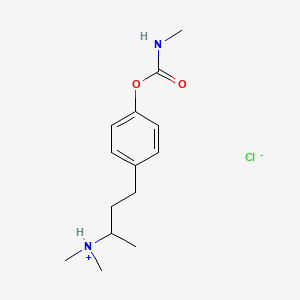
![2,5-Diiodothieno[3,2-b]thiophene](/img/structure/B15348329.png)

